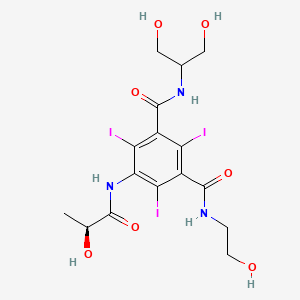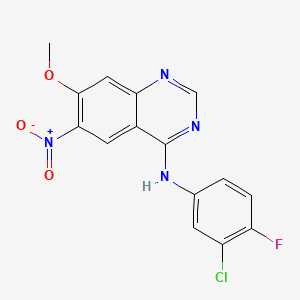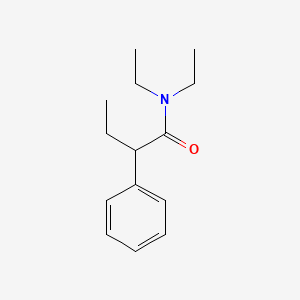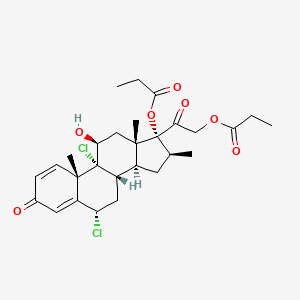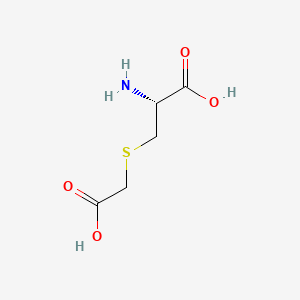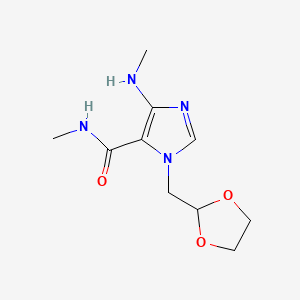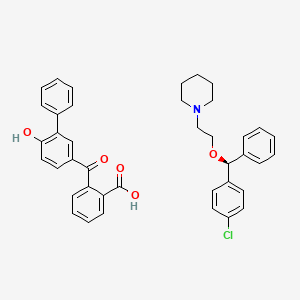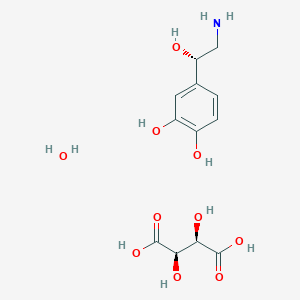
2-Hydroxyalmotriptan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyalmotriptan is a metabolite of Almotriptan . It has a molecular formula of C17H25N3O3S and a molecular weight of 351.47 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyalmotriptan includes a dimethylaminoethyl group and a pyrrolidin-1-ylsulfonylmethyl group attached to an indol-2-ol core . The InChI key is WOKGJBXGULUOGW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Hydroxyalmotriptan is a solid powder . Its boiling point is predicted to be 581.3±60.0 °C, and its density is predicted to be 1.34±0.1 g/cm3 . It is slightly soluble in DMSO and Methanol .Applications De Recherche Scientifique
Pharmacological Efficacy in Migraine Treatment : Almotriptan is a 5-hydroxytryptamine1B/1D receptor agonist developed for the acute treatment of migraine. Its efficacy in relieving migraine pain has been demonstrated in clinical trials, showing significant improvements when administered early during a migraine attack. This has led to its recommendation as a first-line treatment option in this condition (Antonaci, De Cillis, Cuzzoni, & Allena, 2010).
Pharmacokinetics and Metabolism : Research on the metabolism of almotriptan using human liver enzymes has revealed that it undergoes 2-hydroxylation and N-demethylation. This metabolic process involves various cytochrome P450s and monoamine oxidase-A (MAO-A), leading to the formation of major metabolites found in humans (Salvà, Jansat, Martinez-Tobed, & Palacios, 2003).
Clinical Trials and Comparative Studies : Almotriptan has been compared with other triptans in various clinical studies, demonstrating comparable or better efficacy and tolerability in the treatment of acute migraines. These studies have provided a foundation for its use in clinical practice and emphasized its potential advantages over other triptans (Ferrari, Roon, Lipton, & Goadsby, 2001).
Formulation and Administration : Research has focused on enhancing the bioavailability and effectiveness of almotriptan through different administration routes and formulation designs, including nasal, buccal, sublingual, transdermal, and pulmonary routes. These studies aim to improve the treatment of migraines and address limitations such as poor oral bioavailability and high rates of headache recurrence (Kassem, 2016).
Safety and Tolerability : The safety profile of almotriptan in various doses has been extensively studied, indicating that it is well-tolerated with minimal adverse events. The maximum tolerated dose was determined to be 150 mg based on clinical trials, showing predictable pharmacokinetics and general tolerability (Mcewen, Salvà, Jansat, & Cabarrocas, 2004).
Propriétés
Numéro CAS |
1309457-19-9 |
|---|---|
Nom du produit |
2-Hydroxyalmotriptan |
Formule moléculaire |
C17H25N3O3S |
Poids moléculaire |
351.47 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
3-[2-(Dimethylamino)ethyl]-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-Indol-2-ol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



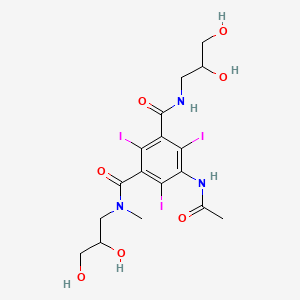
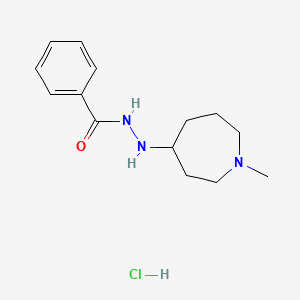
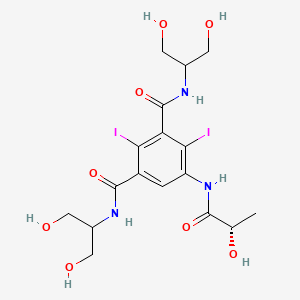
![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)
